molecular formula C16H13BrO5 B3328147 4-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzoic acid CAS No. 426231-89-2

4-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzoic acid

Cat. No.: B3328147
CAS No.: 426231-89-2
M. Wt: 365.17 g/mol
InChI Key: RIPLRJURJWYSDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzoic acid is an organic compound with the molecular formula C15H11BrO5. This compound is characterized by the presence of a benzoic acid moiety linked to a brominated phenoxy group, which also contains formyl and methoxy substituents. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzoic acid typically involves multiple steps:

    Bromination: The starting material, 4-formyl-6-methoxyphenol, undergoes bromination to introduce the bromine atom at the 2-position.

    Formylation: The formyl group is introduced via a formylation reaction, often using reagents like Vilsmeier-Haack reagent.

    Methoxylation: The methoxy group is introduced through a methylation reaction, typically using methyl iodide and a base.

    Benzoic Acid Formation: The final step involves the reaction of the brominated phenoxy compound with benzoic acid under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: 4-[(2-Carboxy-4-formyl-6-methoxyphenoxy)methyl]benzoic acid.

    Reduction: 4-[(2-Bromo-4-hydroxymethyl-6-methoxyphenoxy)methyl]benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluoro-6-methylbenzoic acid
  • 4-Methoxyphenylboronic acid
  • 2-Bromo-4-methylbenzoic acid

Uniqueness

4-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzoic acid is unique due to the combination of its brominated phenoxy group with formyl and methoxy substituents. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-[(2-bromo-4-formyl-6-methoxyphenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO5/c1-21-14-7-11(8-18)6-13(17)15(14)22-9-10-2-4-12(5-3-10)16(19)20/h2-8H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPLRJURJWYSDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzoic acid
Reactant of Route 3
Reactant of Route 3
4-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzoic acid
Reactant of Route 4
Reactant of Route 4
4-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzoic acid
Reactant of Route 5
Reactant of Route 5
4-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzoic acid
Reactant of Route 6
Reactant of Route 6
4-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.